![molecular formula C22H27NO4S B440370 Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 352687-26-4](/img/structure/B440370.png)

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate . It is a complex organic molecule with potential applications in various fields .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis

The molecular formula of this compound is C30H30N2O4S . The structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The compound activates NRF2 via a non-electrophilic mechanism . It inhibits LPS Ec-stimulated inflammation in macrophages and is moderately stable in liver microsomes .Physical And Chemical Properties Analysis

The molecular weight of the compound is 514.6 g/mol . It has a XLogP3-AA value of 7.6, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 106 Ų .科学的研究の応用

Pharmaceutical Research

This compound, due to its indole derivative structure, could be significant in pharmaceutical research. Indole derivatives are known for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . The compound’s potential to bind with high affinity to multiple receptors makes it a valuable candidate for the development of new therapeutic drugs.

Antiviral Agent Development

Specifically, as an antiviral agent, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s structure could be modified to enhance its antiviral properties, potentially leading to the development of new medications to treat viral infections.

Anti-Cancer Therapeutics

The indole nucleus, which is present in this compound, is a common feature in many synthetic drug molecules with anticancer properties. Research into the compound’s efficacy against cancer cells could lead to the discovery of new apoptosis-inducing agents, particularly for breast cancer treatment .

Antimicrobial Applications

Thiophene derivatives have shown a greater inhibitory effect against various microorganisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This compound could be synthesized into derivatives that might serve as potent antimicrobial agents.

Agricultural Chemicals

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares a similar indole nucleus with our compound of interest . This suggests potential applications in developing plant growth regulators or pesticides that could enhance agricultural productivity.

Dye and Pigment Industry

Thiophene derivatives are used in the preparation of various dyes . The compound could be utilized to synthesize new azo dyes and tetrahydrobenzo[b]thiophene dyes, contributing to the development of new pigments with unique properties for industrial applications.

Neurological Disorder Treatments

Given the anticholinesterase activity of indole derivatives, there is potential for this compound to be used in the treatment of neurological disorders such as Alzheimer’s disease . Further research could explore its efficacy and safety in this context.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner, leading to various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Based on the reported biological activities of structurally similar compounds, it can be hypothesized that this compound may have a wide range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

特性

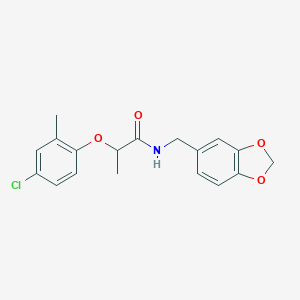

IUPAC Name |

ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEDEYUWRTUITJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440386.png)

![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B440428.png)

![7-ethyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B440440.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440467.png)

![5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440484.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(3-chloroanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440509.png)

![5-bromo-N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B440532.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440533.png)

![5-[(3-chloro-4-methylanilino)methylene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440540.png)